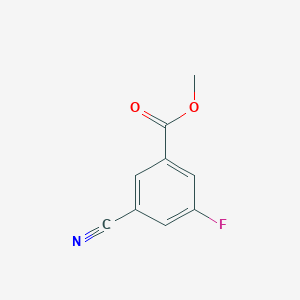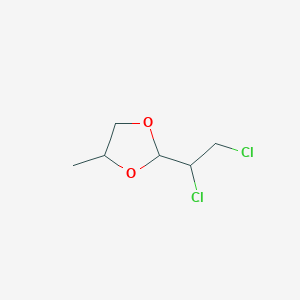
Quercetin 3-(2G-xylosylrutinoside)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quercetin 3-(2G-xylosylrutinoside) is a flavonoid compound that is commonly found in various fruits and vegetables, including apples, onions, and berries. This compound has gained significant attention in recent years due to its potential health benefits, including its antioxidant and anti-inflammatory properties. In
作用机制
The mechanism of action of Quercetin 3-(2G-xylosylrutinoside) is not fully understood. However, it is believed that this compound exerts its effects by scavenging free radicals and inhibiting the activity of inflammatory enzymes, such as cyclooxygenase and lipoxygenase. It also activates various signaling pathways in the body, which can help regulate cellular functions.
生化和生理效应
Quercetin 3-(2G-xylosylrutinoside) has been found to have various biochemical and physiological effects. It can help prevent oxidative stress, which can lead to cellular damage and disease. It also has anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, it can help regulate blood sugar levels, improve cardiovascular health, and enhance cognitive function.
实验室实验的优点和局限性
One advantage of using Quercetin 3-(2G-xylosylrutinoside) in lab experiments is its availability. This compound can be easily synthesized and is readily available for research purposes. Additionally, it has been extensively studied, and its effects are well-documented. However, one limitation of using this compound in lab experiments is its potential variability. The composition of this compound can vary depending on the source, which can affect its effects and reliability in experiments.
未来方向
There are several future directions for research on Quercetin 3-(2G-xylosylrutinoside). One area of interest is its potential use in cancer treatment. Scientific research has shown that this compound has anti-cancer properties, and further studies could explore its potential as a cancer treatment. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on various cellular processes. Finally, future studies could explore the potential of this compound in treating other diseases, such as diabetes and cardiovascular disease.
Conclusion:
In conclusion, Quercetin 3-(2G-xylosylrutinoside) is a flavonoid compound that has gained significant attention in recent years due to its potential health benefits. This compound has antioxidant and anti-inflammatory properties, and it has been found to have anti-cancer properties as well. While its mechanism of action is not fully understood, it is believed to exert its effects by scavenging free radicals and inhibiting the activity of inflammatory enzymes. Future research could explore its potential in cancer treatment and other areas of disease prevention and treatment.
合成方法
Quercetin 3-(2G-xylosylrutinoside) can be synthesized through various methods, including enzymatic synthesis, chemical synthesis, and microbial synthesis. Enzymatic synthesis is considered the most efficient method of synthesizing this compound. This method involves the use of enzymes, such as glycosyltransferases, to catalyze the reaction between quercetin and xylose.
科学研究应用
Quercetin 3-(2G-xylosylrutinoside) has been extensively studied for its potential health benefits. Scientific research has shown that this compound has antioxidant and anti-inflammatory properties, which can help prevent oxidative stress and inflammation in the body. Additionally, it has been found to have anti-cancer properties, as it can inhibit the growth of cancer cells.
属性
CAS 编号 |
129235-39-8 |
|---|---|
产品名称 |
Quercetin 3-(2G-xylosylrutinoside) |
分子式 |
C32H38O20 |
分子量 |
742.6 g/mol |
IUPAC 名称 |
2-(3,4-dihydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C32H38O20/c1-9-19(38)23(42)26(45)30(48-9)47-8-17-21(40)24(43)29(52-31-25(44)20(39)15(37)7-46-31)32(50-17)51-28-22(41)18-14(36)5-11(33)6-16(18)49-27(28)10-2-3-12(34)13(35)4-10/h2-6,9,15,17,19-21,23-26,29-40,42-45H,7-8H2,1H3/t9-,15+,17+,19-,20-,21+,23+,24-,25+,26+,29+,30+,31-,32-/m0/s1 |
InChI 键 |
RLTNQOUWXZXZCS-VMMUDTPISA-N |
手性 SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)OC6C(C(C(CO6)O)O)O)O)O)O)O)O |
规范 SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)OC6C(C(C(CO6)O)O)O)O)O)O)O)O |
同义词 |
quercetin 3-O-beta-(2(G)-O-beta-xylopyranosyl-6(G)-O-alpha-rhamnopyranosyl)glucopyranoside |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



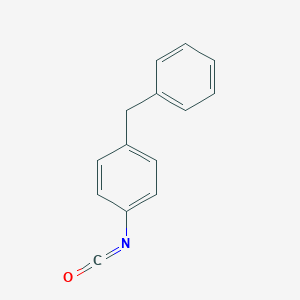
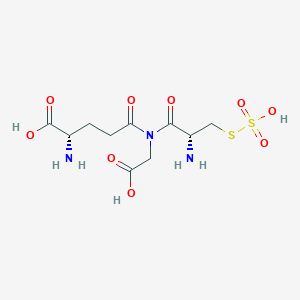
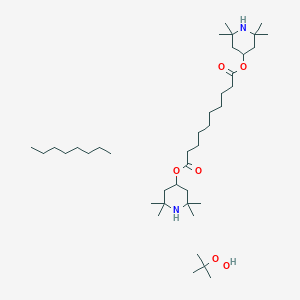
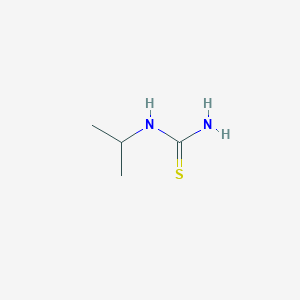

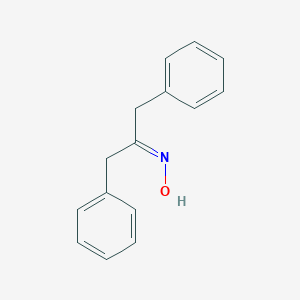
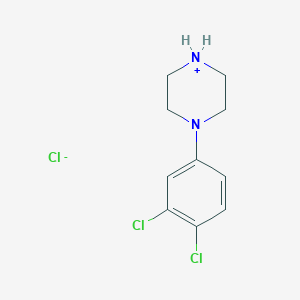
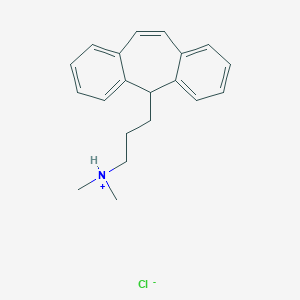
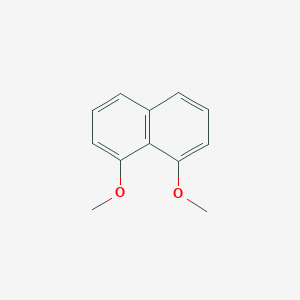

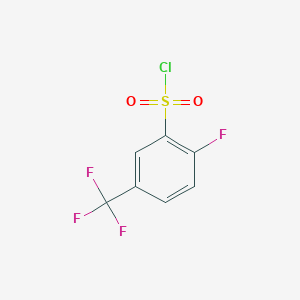
![1-Chloropyrrolo[1,2-a]pyrazine](/img/structure/B155766.png)
